Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Overview
Description
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate is a derivative of benzofuran . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some benzofuran derivatives exhibit antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives are known to affect a wide range of biological and pharmacological applications .
Result of Action
Benzofuran derivatives are known to have a wide array of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them potential antimicrobial agents . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . This compound can also alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, benzofuran derivatives can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. For example, benzofuran derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . The metabolism of this compound can lead to the formation of active or inactive metabolites, which can further influence its biological activity and effects on metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can also affect its efficacy and toxicity. For instance, benzofuran derivatives have been shown to accumulate in certain tissues, leading to localized effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures, such as the nucleus or mitochondria, can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate typically involves the construction of the benzofuran ring. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation by hydrogen peroxide can be used to synthesize enol derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzofuran ring.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents for these reactions include hydrogen peroxide for oxidation and organoboron reagents for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Biology: Its derivatives have shown potential as antimicrobial agents.
Industry: It is used in the development of new materials and pharmaceuticals due to its versatile chemical properties.
Comparison with Similar Compounds
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate can be compared with other benzofuran derivatives such as:
2-Methylbenzofuran: Used as a reactant to synthesize enol derivatives.
Psoralen and 8-methoxypsoralen: Used in the treatment of skin diseases like cancer and psoriasis.
What sets this compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
methyl 2-(2-methoxyphenyl)-1-benzofuran-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-6-4-3-5-13(15)16-10-12-9-11(17(18)20-2)7-8-14(12)21-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHGAUZPQJJWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(O2)C=CC(=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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